2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine
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Overview
Description
2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl and pyrimidine groups in its structure makes it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Known for its use in the synthesis of polyimides with high thermal stability.
2-(Trifluoromethyl)-1,4-phenylenediamine: Used in the preparation of advanced materials and pharmaceuticals.
Uniqueness
2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine is unique due to its combination of trifluoromethyl and pyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4S/c13-12(14,15)8-4-2-1-3-7(8)6-20-11-18-9(16)5-10(17)19-11/h1-5H,6H2,(H4,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIKORGLHOGDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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